molecular formula C13H20N2 B1333792 1-(2-Phenylethyl)-1,4-diazepane CAS No. 40389-67-1

1-(2-Phenylethyl)-1,4-diazepane

Cat. No. B1333792
CAS RN: 40389-67-1
M. Wt: 204.31 g/mol
InChI Key: KWDPAPUJVTXSDX-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-1,4-diazepane, also known as PED, is a heterocyclic compound used in a variety of scientific applications. It is a five-membered ring system containing two nitrogen atoms, one oxygen atom, and two carbon atoms, and is classified as a diazepane. PED is a versatile compound that has been used in the synthesis of various compounds, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Central Nervous System (CNS) Stimulants

“1-(2-Phenylethyl)-1,4-diazepane” derivatives have been studied for their potential as CNS stimulants. This class of compounds can influence neurotransmitter systems within the brain, which may have applications in treating disorders such as depression, attention deficit hyperactivity disorder (ADHD), and narcolepsy. The structural similarity to phenylethylamine, a known CNS stimulant, suggests that these derivatives could modulate similar pathways .

Psychoactive Compound Research

The compound’s structure is related to psychoactive substances, which makes it a candidate for research into the treatment of psychiatric conditions. Studies may focus on understanding its interaction with dopamine, serotonin, and adrenergic receptors, which are crucial in mood regulation and could lead to new treatments for conditions like schizophrenia and bipolar disorder .

Medicinal Chemistry

In medicinal chemistry, “1-(2-Phenylethyl)-1,4-diazepane” is a valuable scaffold for developing new drugs. Its versatility allows for the creation of a wide range of ligands that can target various receptors, such as adrenoceptors, dopamine receptors, and sigma receptors. This can lead to the discovery of novel therapeutics for diseases that involve these receptors .

Drug Abuse Research

Given its structural relation to phenethylamines, this compound can be used to study the effects of drug abuse. It can serve as a model to understand the metabolic pathways and potencies of various designer drugs, contributing to the development of treatments for addiction and overdose .

Adenosine Receptor Ligands

The compound’s derivatives may act as ligands for adenosine receptors, which play a significant role in cardiovascular function, neurotransmission, and immune response. Research in this area could lead to advancements in treating heart diseases, neurological disorders, and inflammatory conditions .

Enzyme Inhibition Studies

“1-(2-Phenylethyl)-1,4-diazepane” derivatives could be potent inhibitors of enzymes like monoamine oxidase (MAO) and carbonic anhydrase. These enzymes are involved in various physiological processes, and their inhibition can be beneficial in treating conditions such as glaucoma, epilepsy, and certain mood disorders .

Receptor Binding Affinity Research

The compound can be used to study binding affinities to various receptors in the body. This research can provide insights into the development of drugs with higher selectivity and fewer side effects, improving therapeutic outcomes for patients .

Chemical Safety and Toxicology

As with any chemical compound, understanding the safety profile and toxicological effects of “1-(2-Phenylethyl)-1,4-diazepane” is crucial. Research in this field can inform safe handling practices, establish exposure limits, and contribute to regulatory standards for chemicals used in scientific research .

Mechanism of Action

Target of Action

The primary target of 1-(2-Phenylethyl)-1,4-diazepane is the mu-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, which include analgesia, euphoria, and respiratory depression .

Mode of Action

1-(2-Phenylethyl)-1,4-diazepane acts as an agonist at the mu-opioid receptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions that result in the compound’s effects .

Biochemical Pathways

Upon activation of the mu-opioid receptor, 1-(2-Phenylethyl)-1,4-diazepane triggers a cascade of biochemical reactions. These reactions generally involve hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Based on its structural similarity to fentanyl, it can be anticipated that it has high lipophilicity, a large volume of distribution, and potential active metabolites . These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The activation of the mu-opioid receptor by 1-(2-Phenylethyl)-1,4-diazepane leads to a variety of effects at the molecular and cellular level. These include analgesia, euphoria, and potentially severe adverse effects including coma and death .

Action Environment

The action, efficacy, and stability of 1-(2-Phenylethyl)-1,4-diazepane can be influenced by various environmental factors. For instance, the presence of other substances, the pH of the environment, and the temperature can all affect how the compound interacts with its target and is metabolized . .

properties

IUPAC Name

1-(2-phenylethyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-5-13(6-3-1)7-11-15-10-4-8-14-9-12-15/h1-3,5-6,14H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDPAPUJVTXSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371895
Record name 1-(2-phenylethyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethyl)-1,4-diazepane

CAS RN

40389-67-1
Record name 1-(2-phenylethyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40389-67-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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